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For Immediate Release

A comprehensive review of the United States Pharmacopeia (USP), European Pharmacopoeia
(EP), and British Pharmacopoeia (BP) reveals distinct approaches to the control of Folic Acid
Impurity C, a key parameter in ensuring the quality and safety of folic acid active
pharmaceutical ingredients (APIs) and finished products. While the European and British
Pharmacopoeias specify this impurity, the United States Pharmacopeia takes a more general
approach to impurity control.

This guide provides a detailed comparison of the acceptance criteria and analytical
methodologies for Folic Acid Impurity C across these three major pharmacopoeias, offering
valuable insights for researchers, scientists, and drug development professionals.

Data Summary: Acceptance Criteria for Folic Acid
Impurity C

The following table summarizes the specified limits for Folic Acid Impurity C in the USP, EP,
and BP.
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Pharmacopoeia Impurity Name Acceptance Criteria

The USP Folic Acid
monograph stipulates a
"Chromatographic purity" test

) ] where the sum of all impurity
United States Pharmacopeia

Not individually specified peaks, other than the main
(USP)

folic acid peak, must not
exceed 2.0%.[1] Folic Acid
Impurity C is not individually

named or limited.

While listed as a specified
impurity, a specific individual
limit for Impurity C is not
explicitly defined in the general
European Pharmacopoeia Folic Acid Impurity C (Isofolic monograph. It falls under the
(EP) acid) category of "any other
impurity,” which has a limit of
not more than 0.5%. The total
of "other impurities” is limited

to not more than 1.0%.[2]

The British Pharmacopoeia
harmonizes with the European
Pharmacopoeia monograph for
Folic Acid. Therefore, the

Folic Acid Impurity C (Isofolic specifications for Impurity C

British Pharmacopoeia (BP) ) ] ]

acid) are the same as in the EP. Itis
a specified impurity, and its
limit is controlled under the
"any other impurity" category
at not more than 0.5%.

Experimental Protocols: Analytical Methodologies

The detection and quantification of Folic Acid Impurity C are performed using liquid
chromatography. The methodologies outlined in the European Pharmacopoeia, and by

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.ptfarm.pl/pub/File/Acta_Poloniae/2006/5/391.pdf
http://uspbpep.com/ep60/folic%20acid%200067e.pdf
https://www.benchchem.com/product/b15352969?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15352969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

extension the British Pharmacopoeia, are detailed below. The United States Pharmacopeia

employs a different chromatographic method for its general purity test.

European Pharmacopoeia (EP) and British
Pharmacopoeia (BP) Method for Related Substances

The EP and BP utilize a liquid chromatography method for the determination of folic acid and

its related substances, including Impurity C.[2]

Method: Liquid Chromatography
Solution A: 28.6 g/L solution of sodium carbonate R.

Test Solution: Dissolve 50.0 mg of the substance to be examined in 2.5 mL of Solution A and
dilute to 50.0 mL with the mobile phase. Dilute 2.0 mL of this solution to 10.0 mL with the
mobile phase.

Reference Solution (for any other impurity): Dilute 1.0 mL of the test solution to 100.0 mL
with the mobile phase and then dilute 1.0 mL of this solution to 10.0 mL with the mobile
phase (this corresponds to 0.5% of the test solution concentration).

Column:
o Size:1=0.25m, J=4.0 mm

o Stationary Phase: Spherical octylsilyl silica gel for chromatography R (5 pm) with a carbon
loading of 12.5 per cent, a specific surface of 350 m2/g and a pore size of 10 nm.

Mobile Phase: Mix 12 volumes of methanol R and 88 volumes of a solution containing 11.16
g/L of potassium dihydrogen phosphate R and 5.50 g/L of dipotassium hydrogen phosphate
R.

Flow Rate: 0.6 mL/min

Detection: Spectrophotometer at 280 nm

Injection Volume: 5 pL
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Run Time: 3 times the retention time of folic acid.

Relative Retention: With reference to folic acid (retention time = about 8.5 min), the relative
retention for Impurity C is about 0.9.[2]

United States Pharmacopeia (USP) Method for
Chromatographic Purity

The USP employs a different liquid chromatography method to assess the overall purity of Folic

Acid, without singling out Impurity C.[1]

Method: Liquid Chromatography

Mobile Phase: Transfer 2.0 g of monobasic potassium phosphate to a 1000-mL volumetric
flask, and dissolve in about 650 mL of water. Add 15.0 mL of a 0.5 M solution of
tetrabutylammonium hydroxide in methanol, 7.0 mL of 3 N phosphoric acid, and 270 mL of
methanol. Cool to room temperature, adjust with 3 N phosphoric acid or 6 N ammonium
hydroxide to a pH of 5.0, dilute with water to volume, mix, and filter.

Test Solution: Use the Assay stock solution, prepared by dissolving about 100 mg of Folic
Acid in a 100-mL volumetric flask with about 40 mL of Mobile phase and 1 mL of 10%
ammonium hydroxide to dissolve, then diluting with Mobile phase to volume.

Chromatographic System:

o Detector: 280 nm

o Column: 4.0-mm x 25-cm; packing L1.
o Flow Rate: About 1.2 mL per minute.

Procedure: Inject about 10 pL of the Test solution into the chromatograph and allow the
chromatogram to run for not less than 2 times the retention time of folic acid. Measure the
responses of all the peaks. The sum of the areas of all peaks, other than that of folic acid, is
not greater than 2.0%.[1]

Visualization of Pharmacopoeial Comparison
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The following diagram illustrates the hierarchical approach to the control of Folic Acid
Impurity C in the different pharmacopoeias.

Comparison of Folic Acid Impurity C control in major pharmacopoeias.

In conclusion, while the EP and BP identify and control Folic Acid Impurity C within a general
limit for unspecified impurities, the USP adopts a total impurities approach. This comparative
analysis provides essential information for ensuring compliance with the relevant
pharmacopoeial standards for folic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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